molecular formula C9H6IN B1589721 3-Iodoquinoline CAS No. 79476-07-6

3-Iodoquinoline

Cat. No. B1589721
CAS RN: 79476-07-6
M. Wt: 255.05 g/mol
InChI Key: NDQXBRCPYKGVED-UHFFFAOYSA-N
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Description

3-Iodoquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is used for research and development purposes .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known protocols used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of an iodine atom in 3-Iodoquinoline allows for functionalities and activities, making it of critical importance for medicinal chemists .


Chemical Reactions Analysis

Various synthesis protocols have been reported for the construction of quinoline and its derivatives . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .


Physical And Chemical Properties Analysis

3-Iodoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

1. Antimicrobial Activity

  • Methods of Application : The compounds were produced using a one-pot, three-component method with trifluoroacetic acid as a catalyst. The starting components were iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes or O-heterocycles, resulting in different electronic effects .
  • Results or Outcomes : The study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents .

2. Photodynamic Therapy Photosensitizers

  • Summary of Application : 3-Iodoquinoline derivatives have been synthesized and evaluated for their potential as photosensitizers in photodynamic therapy for cancer treatment .
  • Methods of Application : The synthesis involved the use of 6-iodoquinoline and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring .
  • Results or Outcomes : The synthesized dyes were found to have moderate light stability. They displayed strong absorption within the tissue transparency spectral region (650–850 nm). The potential of these compounds is evidenced by their cytotoxic activity against both tumor cell lines .

3. Drug Discovery

  • Summary of Application : Quinoline and its derivatives, including 3-Iodoquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
  • Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results or Outcomes : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

4. Antimicrobial Agents

  • Summary of Application : This study presents the design and synthesis of a novel family of carboxy-quinolines containing an iodine atom. The compounds were produced utilizing a one-pot, two-component technique, with trifluoroacetic acid serving as an efficient catalyst .
  • Methods of Application : Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (we varied the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
  • Results or Outcomes : This study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents .

5. Industrial Chemistry

  • Summary of Application : Quinoline and its derivatives, including 3-Iodoquinoline, have a variety of applications in industrial chemistry .
  • Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results or Outcomes : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

6. Synthetic Organic Chemistry

  • Summary of Application : Quinoline and its derivatives, including 3-Iodoquinoline, have versatile applications in the fields of synthetic organic chemistry .
  • Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results or Outcomes : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Safety And Hazards

3-Iodoquinoline is harmful if swallowed and causes serious eye damage . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear eye protection/face protection .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient and environmentally friendly synthesis methods for quinoline and its derivatives.

properties

IUPAC Name

3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXBRCPYKGVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460241
Record name 3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoquinoline

CAS RN

79476-07-6
Record name 3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromoquinoline (64.00 g, 308 mmol), N,N′-dimethylethylenediamine (13.5 ml, 127 mmol), cuprous iodide (12.00 g, 63.0 mmol) and sodium iodide (112 g, 747 mmol) in dioxane (300 ml) was placed into a preheated oil bath at 100° C. After stirring for 18 h, the heterogeneous mixture was diluted water and extracted with methylene chloride. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with methylene chloride as the eluant to afford 68.47 g (87% yield) of 3-iodoquinoline as a yellow solid. Method [8] retention time 6.47 min by HPLC (M+=256).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
S Du, C Pi, T Wan, Y Wu, X Cui - Advanced Synthesis & …, 2019 - Wiley Online Library
… 3-Iodoquinoline N-oxides (4 a) was isolated in 5% yield in the presence of I 2 (0.6 equiv.) and DTBP (3 equiv.) in DCE (2 mL) at 120 C for 24 h (Scheme 2e). 4 aa was isolated in 4% …
Number of citations: 33 onlinelibrary.wiley.com
T Sasaki, K Moriyama, H Togo - The Journal of Organic Chemistry, 2017 - ACS Publications
… For 3-iodoquinoline 3ak, the methyl ester group was hydrolyzed by the treatment with NaOH … The structure of 4-(p-biphenyl)-3-iodoquinoline 3Aj was supported by X-ray crystallographic …
Number of citations: 28 pubs.acs.org
AR Surrey, RA Cutler - Journal of the American Chemical Society, 1946 - ACS Publications
… A lower yield (55%) was obtained in the preparation of 4,5-dichloro-3-iodoquinoline. After refluxing the hydroxy compound with phosphorus oxychloride, the solution was …
Number of citations: 31 pubs.acs.org
Y Wu, M Shao, Z Feng, X Gu, Y Hong… - Asian Journal of …, 2017 - Wiley Online Library
… –Crafts-type reaction/electrophilic cyclization/1,2-aryl migratory shift sequence to provide 3-iodoquinolinium salt products, while in the case of secondary alcohols, 3-iodoquinoline …
Number of citations: 15 onlinelibrary.wiley.com
AIS Almeida, AMS Silva, JAS Cavaleiro - Synlett, 2011 - thieme-connect.com
… -catalyzed reactions of 3-iodoquinoline derivatives. Following … study the use of 4-chloro-3-iodoquinoline (2) as a synthon to … a Sonogashira reaction of 4-chloro-3-iodoquinoline (2), [¹7] …
Number of citations: 9 www.thieme-connect.com
U Dutta, A Deb, DW Lupton, D Maiti - Chemical Communications, 2015 - pubs.rsc.org
… Finally, control experiments demonstrated that each reagent is necessary for the formation of 3-iodoquinoline in synthetically useful yields (See ESI† for detailed optimization). …
Number of citations: 50 pubs.rsc.org
SK Kang, SS Park, SS Kim, JK Choi, EK Yum - Tetrahedron letters, 1999 - Elsevier
… In order to synthesize diverse pyrrolo[3,2-c]quinolines, the reactions using variety of 4-amino-3iodoquinoline derivatives and intemal alkynes were examined. The results were …
Number of citations: 56 www.sciencedirect.com
HR Makelane - 2010 - uir.unisa.ac.za
… With this consideration in mind, we first subjected the 2-aryl-4-chloro-3iodoquinoline 49 to the Sonogashira cross-coupling reaction with phenylacetylene or 3-butyn-2-ol in the presence …
Number of citations: 0 uir.unisa.ac.za
MB Gee, WJ Lee, EK Yum - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
… The 2-chloro-3-iodoquinoline was prepared by regio … The substitution reaction of 2-chloro-3 -iodoquinoline with the … Initially, we optimized the reaction of 2-methylamino-3-iodoquinoline …
Number of citations: 12 koreascience.kr
KTJ Loones, BUW Maes, RA Dommisse - Tetrahedron, 2007 - Elsevier
… 3-Iodoquinoline (9) is easily transformed into its N-oxide (10) with m-chloroperoxybenzoic … procedure is very efficient as the transformation of 3-iodoquinoline (9) into 1 only requires one …
Number of citations: 42 www.sciencedirect.com

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